1'-Acetoxyeugenol acetate
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Overview
Description
1'-Acetoxyeugenol acetate is a chemical compound with the molecular formula C12H14O5 It is known for its unique structural features, which include an acetyloxy group, an ethenyl group, and a methoxy group attached to a benzenemethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-Acetoxyeugenol acetate typically involves the esterification of 4-(acetyloxy)benzenemethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1'-Acetoxyeugenol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1'-Acetoxyeugenol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1'-Acetoxyeugenol acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The presence of the ethenyl and methoxy groups can influence its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzyl alcohol: Similar structure but lacks the ethenyl and methoxy groups.
4-Methoxybenzyl acetate: Contains a methoxy group but lacks the acetyloxy and ethenyl groups.
Uniqueness
1'-Acetoxyeugenol acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methoxy group can influence its solubility and interaction with other molecules .
Properties
CAS No. |
53890-24-7 |
---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
[4-(1-acetyloxyprop-2-enyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3 |
InChI Key |
NKRBAUXTIWONOV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
52946-23-3 | |
Synonyms |
1'-acetoxyeugenol 1'-acetoxyeugenol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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